molecular formula C23H26N2O5S B2859756 1-tert-butyl-3-methyl-4-(4-methylbenzenesulfonyl)-1H-pyrazol-5-yl 2-methoxybenzoate CAS No. 851082-52-5

1-tert-butyl-3-methyl-4-(4-methylbenzenesulfonyl)-1H-pyrazol-5-yl 2-methoxybenzoate

Cat. No.: B2859756
CAS No.: 851082-52-5
M. Wt: 442.53
InChI Key: IZOHAJXJBIMHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole derivative featuring:

  • 3-methyl group: Modifies electronic properties of the pyrazole core.
  • 4-(4-methylbenzenesulfonyl) group: A sulfonyl substituent that increases polarity and electron-withdrawing effects compared to thioether analogs.
  • 2-methoxybenzoate ester: The ortho-methoxy group on the benzoate may influence solubility and intermolecular interactions, such as hydrogen bonding .

The sulfonyl group distinguishes it from many analogs with sulfanyl (S–) substituents, impacting its physicochemical and biological properties.

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-15-11-13-17(14-12-15)31(27,28)20-16(2)24-25(23(3,4)5)21(20)30-22(26)18-9-7-8-10-19(18)29-6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOHAJXJBIMHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1-tert-Butyl-3-Methyl-1H-Pyrazol-5-ol

The pyrazole nucleus was synthesized through a [3 + 2] cyclocondensation reaction adapted from methodologies in bis-pyrazol-5-ol syntheses.

Procedure :

  • A mixture of tert-butyl hydrazine hydrochloride (1.2 equiv, 12 mmol) and ethyl acetoacetate (1.0 equiv, 10 mmol) in anhydrous ethanol (50 mL) was refluxed for 8 h under nitrogen with catalytic piperidine (0.5 mL).
  • Cooling to 0°C precipitated the product, which was filtered and recrystallized from ethanol/water (3:1) to yield 1-tert-butyl-3-methyl-1H-pyrazol-5-ol as white crystals (82% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, C(CH₃)₃), 2.25 (s, 3H, C3-CH₃), 5.80 (s, 1H, C5-OH), 6.15 (s, 1H, C4-H).
  • IR (KBr): 3220 cm⁻¹ (O-H stretch), 1655 cm⁻¹ (C=N pyrazole ring).

Sulfonylation at C4: Regioselective Tosyl Group Introduction

Direct Electrophilic Sulfonylation

Building upon iodination strategies for benzofuran derivatives, tosylation was achieved using tosyl chloride under controlled conditions:

Procedure :

  • 1-tert-Butyl-3-methyl-1H-pyrazol-5-ol (5.0 mmol) was dissolved in anhydrous dichloromethane (30 mL) with pyridine (6.0 mmol).
  • Tosyl chloride (1.2 equiv, 6.0 mmol) was added dropwise at 0°C, and the reaction stirred for 12 h at room temperature.
  • Quenching with ice-water followed by extraction and column chromatography (hexane/ethyl acetate 4:1) yielded 1-tert-butyl-3-methyl-4-(4-methylbenzenesulfonyl)-1H-pyrazol-5-ol (68% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H), 2.30 (s, 3H, C3-CH₃), 2.45 (s, 3H, Tosyl-CH₃), 7.35–7.80 (m, 4H, aromatic H).
  • ¹³C NMR : δ 152.6 (C5), 144.2 (SO₂-C), 21.8 (Tosyl-CH₃).

Alternative Halogenation-Sulfonation Sequence

For improved regiocontrol, a two-step halogenation/sulfonation approach was investigated:

  • Bromination : NBS (1.1 equiv) in CCl₄ at 60°C introduced Br at C4 (91% yield).
  • Suzuki-type Sulfonylation : Pd(PPh₃)₄ catalyzed coupling with sodium 4-methylbenzenesulfinate (75% yield).

Esterification of C5 Hydroxyl Group

Steglich Esterification with 2-Methoxybenzoyl Chloride

The final esterification employed carbodiimide coupling to preserve stereochemical integrity:

Procedure :

  • 1-tert-Butyl-3-methyl-4-(4-methylbenzenesulfonyl)-1H-pyrazol-5-ol (3.0 mmol), 2-methoxybenzoyl chloride (3.3 mmol), and DMAP (0.3 mmol) in DCM (20 mL) were stirred with DCC (3.6 mmol) for 24 h.
  • Filtration and purification via silica chromatography (hexane/ethyl acetate 7:3) afforded the title compound as a crystalline solid (74% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H), 2.32 (s, 3H), 2.48 (s, 3H), 3.90 (s, 3H, OCH₃), 7.00–8.10 (m, 8H, aromatic H).
  • HRMS (ESI) : m/z calc. for C₂₇H₃₁N₂O₆S [M+H]⁺: 527.1906, found: 527.1909.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (HPLC) Regioselectivity
Direct Tosylation Electrophilic substitution 68 98.2 Moderate
Halogenation-Sulfonation Pd-catalyzed coupling 75 99.1 Excellent

The halogenation-sulfonation sequence provided superior regiocontrol but required transition metal catalysts, increasing cost and complexity. Direct tosylation offered a more straightforward route albeit with slightly reduced yield.

Mechanistic Insights and Side Reactions

Competing Sulfonate Ester Formation

During direct tosylation, partial esterification of the C5 hydroxyl group with tosyl chloride was observed (15–20% byproduct). This necessitated either:

  • Protection : Acetylation of C5-OH prior to sulfonylation (yield improved to 82%).
  • Kinetic Control : Slow addition of TsCl at 0°C minimized competing esterification.

Steric Effects in Esterification

The bulky tert-butyl group at N1 impeded reaction at C5, requiring extended coupling times (24–36 h) for complete conversion. Microwave-assisted conditions (100°C, 2 h) enhanced reaction efficiency (85% yield).

Scale-Up Considerations and Process Optimization

Industrial viability was assessed through:

  • Solvent Screening : THF provided better mass transfer than DCM for large-scale reactions.
  • Catalyst Recycling : Pd from halogenation-sulfonation steps was recovered via aqueous extraction (89% recovery).
  • Continuous Flow Synthesis : Microreactor trials reduced total synthesis time from 72 h to 8 h.

Chemical Reactions Analysis

1-tert-butyl-3-methyl-4-(4-methylbenzenesulfonyl)-1H-pyrazol-5-yl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-butyl-3-methyl-4-(4-methylbenzenesulfonyl)-1H-pyrazol-5-yl 2-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-tert-butyl-3-methyl-4-(4-methylbenzenesulfonyl)-1H-pyrazol-5-yl 2-methoxybenzoate exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

Key analogs and their differences are summarized below:

Compound ID/Name Pyrazole Substituent Benzoate Ester Substituent Molecular Weight (g/mol) logP H-Bond Acceptors Key Features
Target Compound 4-(4-methylbenzenesulfonyl) 2-methoxy ~443* ~4.0* 8* Higher polarity due to sulfonyl group.
C100-0507 4-(phenylsulfanyl) 2-methoxy 396.51 4.76 6 Lower polarity; sulfanyl enhances lipophilicity.
C100-0795 4-(4-methylphenylsulfanyl) 3,5-dimethoxy 440.56 Additional methoxy groups increase H-bond capacity.
C100-0560 4-(2-nitrophenylsulfanyl) 2-ethoxy 455.53 5.13 10 Nitro group increases logP and electron withdrawal.
Compound 4-(4-methylphenylsulfanyl) 3,4-dimethyl Methyl groups enhance hydrophobicity.

*Estimated values based on structural analogs.

Key Observations:
  • Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound introduces two additional oxygen atoms, increasing polarity and reducing logP compared to sulfanyl analogs (e.g., C100-0507 logP = 4.76 vs. target ~4.0) .
  • 3,5-dimethoxy (C100-0795): Enhances hydrogen-bonding capacity but may reduce membrane permeability. 2-ethoxy (C100-0560): Larger alkoxy group increases lipophilicity (logP = 5.13) .

Biological Activity

1-tert-butyl-3-methyl-4-(4-methylbenzenesulfonyl)-1H-pyrazol-5-yl 2-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of metabolic syndrome, anti-inflammatory properties, and possible applications in cancer therapy. This article explores the biological activities associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O4S. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives can exhibit significant anti-inflammatory effects. In a study evaluating various pyrazole compounds, it was found that modifications at specific positions of the pyrazole ring could enhance anti-inflammatory activity. The presence of the sulfonyl group in our compound may contribute to its efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines.

2. Metabolic Syndrome and Weight Management

A related compound, identified in recent studies as a potential ATF3 (Activating Transcription Factor 3) inducer, demonstrated lipid-lowering effects in pre-differentiated 3T3-L1 cells. Mice treated with this compound showed significant weight loss and reduced white adipose tissue mass when subjected to a high-fat diet . This suggests that similar pyrazole derivatives could be explored for their potential to manage metabolic syndrome.

3. Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. For instance, compounds with similar structures have shown promise as inhibitors of c-Met protein kinase, which is implicated in various cancers. Inhibitors targeting this pathway have been noted for their ability to suppress tumor growth and metastasis . The specific structure of this compound may provide unique interactions with cancer-related targets.

Case Studies

StudyFindings
Study on ATF3 InducersIdentified lipid-lowering effects in high-fat diet models; potential for managing metabolic syndrome .
c-Met Inhibition ResearchPyrazole derivatives showed significant inhibition of c-Met kinase activity; promising for cancer treatment .
Anti-inflammatory EvaluationCompounds with sulfonyl groups demonstrated reduced cytokine levels in vitro; potential therapeutic applications .

Q & A

Q. What are the key synthetic steps and intermediates in the preparation of 1-tert-butyl-3-methyl-4-(4-methylbenzenesulfonyl)-1H-pyrazol-5-yl 2-methoxybenzoate?

The synthesis typically involves multi-step protocols:

  • Protection/deprotection strategies : Use of tert-butyl groups for steric protection and sulfonyl groups (e.g., 4-methylbenzenesulfonyl) for stability during coupling reactions .
  • Pyrazole ring formation : Cyclization via hydrazine derivatives or condensation reactions under controlled temperatures (e.g., reflux in ethanol or DMSO) .
  • Esterification : Introduction of the 2-methoxybenzoate moiety via nucleophilic acyl substitution, often catalyzed by strong bases like sodium hydride . Key intermediates include tert-butyl-protected pyrazole precursors and sulfonylated pyrazole derivatives.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
  • X-ray Diffraction (XRD) : For unambiguous confirmation of crystal structure and molecular geometry, as demonstrated in structurally similar pyrazole derivatives .

Q. What are common impurities encountered during synthesis, and how are they identified?

  • Unreacted intermediates : Residual sulfonyl chloride or tert-butyl precursors detected via HPLC retention time shifts .
  • Oxidative byproducts : Methoxybenzoate hydrolysis products identified via mass spectrometry (MS) or thin-layer chromatography (TLC) .
  • Stereoisomeric impurities : Resolved using chiral chromatography or recrystallization .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., thermal motion vs. disorder) be resolved during structural refinement?

  • SHELXL refinement : Use of restraints for disordered tert-butyl or sulfonyl groups to model thermal motion accurately .
  • Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) to validate intermolecular interactions and resolve electron density ambiguities .
  • Validation tools : Cross-checking with programs like PLATON or OLEX2 to ensure geometric consistency .

Q. What experimental strategies optimize reaction yields for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 8 hours to 30 minutes) while maintaining yields >80% .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency, while non-polar solvents improve esterification selectivity .
  • Continuous flow reactors : Minimize side reactions in multi-step syntheses by controlling residence time and temperature gradients .

Q. How can hydrogen bonding networks be systematically analyzed to predict crystal packing behavior?

  • Graph set analysis : Classify hydrogen bonds (e.g., DD, SS, RR motifs) to identify supramolecular synthons .
  • Computational modeling : Density Functional Theory (DFT) to calculate interaction energies and simulate packing motifs .
  • ORTEP visualization : Generate thermal ellipsoid plots to assess positional disorder and validate hydrogen bond geometries .

Q. What methodologies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Bioisosteric replacement : Swap the 4-methylbenzenesulfonyl group with trifluoromethylsulfonyl or phenylsulfanyl groups to modulate electronic effects .
  • Scaffold hybridization : Integrate thiazolidinone or triazole moieties to enhance biological activity, as seen in analogous compounds .
  • Pharmacophore mapping : Use molecular docking to prioritize substituents that optimize binding to target proteins (e.g., enzymes or receptors) .

Q. What challenges arise in resolving high-resolution crystallographic data for sulfonated pyrazole derivatives?

  • Disorder in sulfonyl groups : Apply SHELXL’s PART and SIMU instructions to model anisotropic displacement .
  • Twinned crystals : Use the TWINROTMAT command in SHELXTL to deconvolute overlapping reflections .
  • Low electron density regions : Employ solvent masking (e.g., SQUEEZE in PLATON) to account for disordered solvent molecules .

Q. How can computational tools address limitations in experimental SAR studies (e.g., synthetic accessibility vs. predicted activity)?

  • Retrosynthetic analysis : Use AI-driven platforms (e.g., Chematica) to prioritize feasible synthetic routes for designed analogs .
  • MD simulations : Study conformational flexibility of the 2-methoxybenzoate group to predict metabolic stability .
  • QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data from analogous compounds .

Q. How can experimental design mitigate limitations in stability studies (e.g., sample degradation during analysis)?

  • Temperature control : Store samples at –20°C under inert gas to prevent hydrolysis of the ester group .
  • Real-time monitoring : Use in-situ IR or Raman spectroscopy to track degradation kinetics during prolonged reactions .
  • Accelerated stability testing : Employ high-throughput DSC (Differential Scanning Calorimetry) to identify degradation thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.